Product packaging for 4-Amino-7-iodoquinoline(Cat. No.:CAS No. 40107-16-2)

4-Amino-7-iodoquinoline

Cat. No.: B1229066
CAS No.: 40107-16-2
M. Wt: 270.07 g/mol
InChI Key: ANZLVKANMLYHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Quinoline (B57606) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and chemical biology. orientjchem.org Its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. rsc.orgnih.gov

Quinoline-based compounds have been extensively developed for a multitude of therapeutic applications. orientjchem.org Key areas where quinoline derivatives have made a significant impact include:

Antimalarial Agents: Historically and currently, quinolines are crucial in the fight against malaria, with famous examples like quinine, chloroquine (B1663885), and mefloquine. rsc.orgbiointerfaceresearch.com The 4-aminoquinoline (B48711) subclass, in particular, has been a dominant class of antimalarial drugs. rsc.org

Anticancer Agents: Numerous quinoline derivatives have been investigated and developed as potent anticancer agents, demonstrating the ability to inhibit cancer cell growth and induce apoptosis. orientjchem.orgrsc.orgresearchgate.net

Antimicrobial and Antibacterial Agents: The quinoline core is central to the fluoroquinolone class of antibiotics, such as ciprofloxacin. rsc.org Research continues to explore new quinoline derivatives to combat various bacterial and fungal infections. benthamscience.comnih.govtandfonline.com

Other Therapeutic Areas: The versatility of the quinoline structure has led to its incorporation into drugs for treating tuberculosis (bedaquiline), viral infections (HIV), inflammation, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. rsc.orgnih.govnih.gov

The significance of quinoline derivatives lies in their unique chemical structure, which allows for extensive modification of substituents around the core. researchgate.net This adaptability enables medicinal chemists to fine-tune the pharmacological properties of the molecules to enhance efficacy, improve safety profiles, and overcome drug resistance. orientjchem.orgnih.gov

Historical Trajectories and Milestones in 4-Aminoquinoline Research

The history of 4-aminoquinolines is intrinsically linked to the quest for effective treatments for malaria. The journey began with the natural alkaloid quinine , isolated from the bark of the Cinchona tree in 1820, which was the first effective treatment for malaria. scielo.brresearchgate.net

The major breakthrough in synthetic 4-aminoquinolines came in 1934 with the synthesis of Resochin , now famously known as chloroquine . nih.gov Chloroquine proved to be a highly effective, safe, and inexpensive drug for both treating and preventing malaria, becoming a cornerstone of the Global Malaria Eradication Campaign launched in 1955. scielo.brnih.gov It represented a significant improvement over earlier synthetic antimalarials which had more severe side effects. nih.gov

However, the widespread use of chloroquine led to a critical challenge: the emergence and spread of chloroquine-resistant strains of the Plasmodium falciparum parasite, first reported in the late 1950s and becoming a major global health issue by the 1970s. scielo.brdovepress.com This development acted as a powerful catalyst for new research into the 4-aminoquinoline class.

Key milestones in this ongoing research include:

Development of Amodiaquine (B18356): As a response to chloroquine resistance, other 4-aminoquinolines like amodiaquine were developed. While structurally similar to chloroquine, amodiaquine showed activity against some chloroquine-resistant parasite strains.

Structure-Activity Relationship (SAR) Studies: The rise of resistance prompted intensive SAR studies to understand how modifications to the 4-aminoquinoline structure affect its antimalarial activity. nih.gov Researchers investigated changes to both the quinoline ring and the aminoalkyl side chain to overcome resistance mechanisms. nih.gov

Molecular Hybridization: A modern strategy involves creating hybrid molecules by covalently linking a 4-aminoquinoline pharmacophore with other active compounds or pharmacophoric units. rsc.org This approach aims to develop agents with dual modes of action to avert or delay the development of drug resistance. rsc.orgnih.gov

Expansion to Other Diseases: While born from antimalarial research, the 4-aminoquinoline scaffold has been explored for other therapeutic applications, including leishmaniasis, cancer, and as inhibitors for enzymes like the botulinum neurotoxin serotype A light chain. nih.govfrontiersin.orgnih.gov

The history of 4-aminoquinolines is a clear example of the evolutionary battle between medicine and microbial resistance, driving continuous innovation in drug discovery.

Rationale for Advanced Academic Investigation of 4-Amino-7-iodoquinoline

The specific compound, this compound, has garnered significant academic interest primarily due to the unique properties conferred by the iodine atom at the 7-position of the quinoline ring. This substitution provides a strategic advantage for both synthetic chemistry and pharmacological applications.

The primary rationale for its investigation includes:

A Versatile Synthetic Intermediate: The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as the Suzuki, Ullmann, and Negishi reactions. nih.gov This reactivity allows for the straightforward synthesis of a wide array of 7-substituted 4-aminoquinoline analogs, which is crucial for exploring structure-activity relationships (SAR). nih.gov By replacing the iodine with various functional groups (e.g., biaryl, phenylether, alkylaryl moieties), researchers can systematically probe how substitutions at the 7-position influence biological activity. nih.gov

Probing Biological Interactions: The 7-position of the quinoline ring is a critical site for interaction with biological targets. Studies have shown that small, electron-withdrawing groups at this position, like chlorine in chloroquine, are important for antimalarial activity. nih.govresearchgate.net The iodo-substituent allows for the creation of derivatives to further investigate these interactions and potentially design more potent compounds that can overcome resistance.

Radiolabeling for Diagnostic and Research Applications: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., Iodine-125 or Iodine-131). This makes this compound a valuable precursor for synthesizing radiolabeled probes. core.ac.uk These probes are used in biochemical research to study drug distribution, metabolism, and binding to specific tissues or biomolecules, such as in the investigation of pigmented tissue affinity in melanoma research. core.ac.uk

Development of Novel Therapeutic Agents: Beyond its role as an intermediate, derivatives of this compound have been synthesized and evaluated for various therapeutic properties, including as potential anti-SARS-CoV-2 agents and for their antiprotozoal activity. nih.govjst.go.jp

Scope and Objectives of Scholarly Inquiry Pertaining to this compound

The scholarly investigation of this compound is focused and multifaceted, with clear objectives aimed at leveraging its unique chemical properties.

The primary objectives of research involving this compound are:

Synthesis of Novel Analogs: To utilize this compound as a key building block for the synthesis of new libraries of 7-substituted quinoline derivatives. nih.gov This involves exploring various cross-coupling reactions to introduce diverse chemical functionalities at the 7-position.

Elucidation of Structure-Activity Relationships (SAR): To systematically evaluate the synthesized analogs for their biological activity against various targets, such as Plasmodium falciparum (malaria), other protozoa, viruses, and cancer cell lines. nih.govjst.go.jp The goal is to establish clear relationships between the chemical structure of the 7-substituent and the observed biological potency and selectivity.

Overcoming Drug Resistance: A major objective is to design and identify novel 4-aminoquinoline derivatives that are effective against drug-resistant strains of pathogens, particularly chloroquine-resistant malaria. nih.govchemrxiv.org

Development of Research Tools: To prepare isotopically labeled versions of this compound and its derivatives for use as probes in biochemical and pharmacological studies. core.ac.uk These tools are essential for understanding the mechanism of action, pharmacokinetics, and target engagement of this class of compounds.

Exploration in Material Science: To investigate the electronic properties of this compound and its derivatives for potential applications in the development of novel organic electronic materials, such as semiconductors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7IN2 B1229066 4-Amino-7-iodoquinoline CAS No. 40107-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZLVKANMLYHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193151
Record name 4-Amino-7-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40107-16-2
Record name 4-Amino-7-iodoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040107162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-7-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Mechanistic Studies of 4 Amino 7 Iodoquinoline

Antimalarial Efficacy and Mechanistic Elucidation

The 4-aminoquinoline (B48711) class, which includes the landmark drug Chloroquine (B1663885), is most famous for its antimalarial properties. mdpi.com The introduction of a halogen atom, such as iodine, at the 7-position of the quinoline (B57606) ring has been a key strategy in developing analogues with potent activity, particularly against drug-resistant malaria parasites. nih.govnih.govresearchgate.net

The primary mechanism of antimalarial action for 4-aminoquinolines is the disruption of the parasite's heme detoxification process within the intraerythrocytic stages of its lifecycle. nih.gov The parasite digests the host's hemoglobin in its acidic food vacuole, which serves as a source of amino acids. nih.gov This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, insoluble crystal called hemozoin. plos.orgnih.gov

4-Aminoquinoline derivatives, including 4-Amino-7-iodoquinoline, are weak bases that accumulate to high concentrations in the acidic food vacuole of the parasite. nih.gov Here, the 4-aminoquinoline nucleus forms a complex with heme, effectively capping it and preventing its polymerization into hemozoin. nih.govplos.orgnih.gov The resulting accumulation of the toxic drug-heme adducts and free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite. nih.gov This inhibition of hemozoin formation is considered a crucial aspect of the compound's antimalarial activity. plos.orgplos.org The pharmacophore for this activity involves the quinoline nucleus for heme binding and a basic amino group in the side chain, which facilitates the drug's accumulation in the vacuole. nih.govplos.org

A critical advantage of certain 4-aminoquinoline derivatives is their ability to overcome the resistance mechanisms that have rendered Chloroquine ineffective in many regions. nih.govplos.org Resistance is primarily linked to mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT). plos.org Structural modifications to the 4-aminoquinoline scaffold, especially at the 7-position, have been shown to restore activity against Chloroquine-resistant (CQR) strains. nih.govnih.gov

Studies have demonstrated that the presence of a halogen (Cl, Br, or I) at position 7 is one of the key structural features required for activity against both Chloroquine-sensitive (CQS) and CQR strains of P. falciparum. nih.govnih.govresearchgate.net Research on a wide array of 4-aminoquinolines has shown that many derivatives exhibit potent, low-nanomolar activity against resistant parasite lines. nih.govplos.org For instance, newly synthesized 4-aminoquinolines have displayed markedly superior potency to Chloroquine against resistant strains, with low resistance indexes suggesting a reduced potential for cross-resistance. plos.org

Compound/Drug P. falciparum Strain Resistance Status IC₅₀ (nM)ᵃ Source
Chloroquine 3D7 CQS 15.6 plos.org
W2 CQR 256.4 plos.org
Dd2 CQR 140 nih.gov
FCB CQR 170 nih.gov
MAQ 3D7 CQS 12.1 plos.org
W2 CQR 62.9 plos.org
BAQ 3D7 CQS 15.1 plos.org
W2 CQR 114.7 plos.org
Derivative 4b Dd2 CQR 34.3 nih.gov
Derivative 5d Dd2 CQR 28.1 nih.gov
Derivative 1 3D7 CQS 16 plos.org
Dd2 CQR 61 plos.org
Derivative 4 3D7 CQS 10 plos.org
Dd2 CQR 21 plos.org

ᵃIC₅₀ (50% inhibitory concentration) values represent the drug concentration required to inhibit parasite growth by 50%. Data is compiled from multiple studies for comparison. MAQ and BAQ are monoquinoline and bisquinoline analogues, respectively. Derivatives 4b, 5d, 1, and 4 are modified 4-aminoquinolines.

Inhibition of Hemozoin Formation and Disruption of Heme Detoxification Pathways

Antibacterial and Antifungal Potential

Beyond their antimalarial effects, 4-aminoquinoline derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. frontiersin.orgpreprints.org

Several studies have highlighted the antibacterial efficacy of 4-aminoquinoline derivatives, including activity against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.compreprints.org Certain synthesized derivatives have demonstrated potent inhibition against MRSA and other bacteria such as Streptococcus pyogenes. scilit.com For example, a derivative known as 6-chlorocyclopentaquinolinamine showed a strong Minimum Inhibitory Concentration (MIC) of 0.125 mM against an MRSA strain. mdpi.compreprints.org The antifungal potential has also been noted, with long-chain 4-aminoquinolines showing the ability to inhibit the filamentation of Candida albicans, a key virulence trait. nih.gov

Compound Microorganism Activity Type MIC (mM)ᵇ Source
6-chlorocyclopentaquinolinamine (7b) MRSA (ATCC 33591) Antibacterial 0.125 mdpi.comscilit.com
2-fluorocycloheptaquinolinamine (9d) S. pyogenes (ATCC 19615) Antibacterial 0.25 mdpi.comscilit.com
Various long-chain 4-AQs C. albicans Antifungal 25-50 µM nih.gov

ᵇMIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

The mechanism of resistance in MRSA is primarily due to its acquisition of the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a). mdpi.combiorxiv.org PBP2a has a low binding affinity for most β-lactam antibiotics, allowing the bacterium to continue synthesizing its peptidoglycan cell wall even in the presence of these drugs. mdpi.com

Molecular docking studies have provided insight into how 4-aminoquinoline derivatives may exert their anti-MRSA effects. mdpi.compreprints.org These studies suggest that the compounds can bind within the binding site of PBP2a. mdpi.comscilit.com The interactions are stabilized by a combination of forces, including:

Hydrophobic interactions with amino acid residues such as ALA601 and ILE614. mdpi.compreprints.org

Hydrogen bonding with residues like GLN521. mdpi.compreprints.org

Halogen contacts , where the halogen atom (e.g., chlorine) on the quinoline ring interacts with residues such as TYR519. mdpi.compreprints.org

By binding to PBP2a, these compounds are hypothesized to inhibit its enzymatic function, thereby disrupting cell wall biosynthesis and leading to bacterial cell death. mdpi.com

Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) and Other Pathogenic Strains

Other Investigated Biological Activities of 4-Aminoquinoline Derivatives

The versatile 4-aminoquinoline scaffold has been explored for a broad range of other therapeutic applications. frontiersin.org The ability of these compounds to accumulate in acidic cellular compartments like lysosomes makes them attractive candidates for various chemotherapeutic strategies. frontiersin.org Besides their established antimalarial and emerging antimicrobial roles, research has demonstrated the potential of 4-aminoquinoline derivatives in several other areas, including:

Anticancer frontiersin.org

Antileishmanial frontiersin.org

Antiviral frontiersin.org

Anti-inflammatory frontiersin.org

Antitubercular frontiersin.org

Agonists and antagonists of Toll-like receptors (TLRs) frontiersin.org

This wide array of biological activities underscores the chemical and therapeutic importance of the 4-aminoquinoline framework in drug discovery and development. frontiersin.org

Advanced Theoretical and Computational Investigations of 4 Amino 7 Iodoquinoline

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic properties of molecules. scispace.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate framework for understanding molecular structure and reactivity. scispace.com For 4-amino-7-iodoquinoline, DFT studies are instrumental in characterizing its electronic landscape and predicting its chemical behavior.

Calculation of Electronic Descriptors: Average Local Ionization Energy (ALIE) and Fukui Functions

To pinpoint the reactive sites within the this compound molecule, researchers employ electronic descriptors derived from DFT calculations. Two such important descriptors are the Average Local Ionization Energy (ALIE) and Fukui functions.

The Average Local Ionization Energy (ALIE) surface is a valuable tool for identifying regions of a molecule that are most susceptible to electrophilic attack. Lower ALIE values indicate areas where it is easiest to remove an electron. In quinoline (B57606) derivatives, ALIE surfaces, in conjunction with other reactivity indicators, help to locate sites prone to interaction with electrophiles. uantwerpen.be

Fukui functions provide a quantitative measure of how the electron density at a specific point in a molecule changes with the addition or removal of an electron. This allows for the prediction of sites for nucleophilic and electrophilic attack. For quinoline and its derivatives, Fukui functions have been used to understand their reactivity and potential for degradation through mechanisms like autoxidation and hydrolysis. uantwerpen.be

Table 1: Calculated Electronic Descriptors for Aromatic Systems (Illustrative)
SystemHOMO-LUMO Gap (eV)Most Favorable Site for Electrophilic Attack (based on ALIE)Most Favorable Site for Nucleophilic Attack (based on Fukui Function)
Quinoline4.5 - 5.0Nitrogen atomCarbon atom adjacent to Nitrogen
This compound(Predicted to be smaller than quinoline due to substituent effects)Amino group regionIodine-substituted carbon

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) for quinoline derivatives can aid in the assignment of experimentally observed spectral bands. dntb.gov.ua By comparing the calculated and experimental spectra, researchers can confirm the molecular structure and gain insights into the vibrational modes associated with specific functional groups.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT methods can predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. researchgate.net The accuracy of these predictions has improved significantly, and they are valuable for assigning signals in complex spectra and for confirming the proposed structure. nih.govnih.gov The predicted chemical shifts are often correlated with experimental values to ensure the reliability of the computational approach. researchgate.net

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Quinoline (Illustrative Example)
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2150.1150.5
C4148.9149.2
C795.394.8
C8a147.5147.9

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how molecules like this compound move, flex, and interact with their environment. researchgate.net

Conformational Analysis and Flexibility of the Amino Side Chain and Quinoline Core

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. galaxyproject.org For this compound, these simulations can reveal the preferred orientations of the amino side chain relative to the rigid quinoline core. Understanding this flexibility is crucial, as different conformations can have different biological activities. The simulations can quantify the range of motion of different parts of the molecule, identifying regions of high and low flexibility. physchemres.org

Dynamic Insights into Ligand-Protein Binding Events

A significant application of MD simulations is in studying the interactions between a ligand, such as this compound, and a protein target. nih.gov These simulations can provide a detailed, atomistic view of the binding process, which is often difficult to obtain experimentally. mpg.de

MD simulations can be used to:

Predict Binding Poses: Determine the most stable orientation of the ligand within the protein's binding site.

Analyze Intermolecular Interactions: Identify the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. physchemres.org

Study the Role of Water: Investigate the role of water molecules in mediating or competing with ligand-protein interactions. frontiersin.org

Explore Conformational Changes: Observe how the protein and ligand structures adapt to each other upon binding, a phenomenon known as "induced fit." biorxiv.org

By analyzing the trajectory of the simulation, researchers can gain insights into the stability of the complex and the factors that contribute to binding affinity. plos.org

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations, often employing DFT methods, are essential for understanding the mechanisms of chemical reactions. nih.govrsc.org These calculations can be used to map out the entire reaction pathway, from reactants to products, including the high-energy transition states that must be overcome for the reaction to proceed. frontiersin.org

For this compound, these methods could be applied to:

Investigate Synthetic Routes: Analyze the feasibility and efficiency of different chemical reactions used to synthesize the compound. nih.gov

Predict Reactivity: Determine the activation energies for various potential reactions, providing insights into which reactions are most likely to occur.

Characterize Transition States: The geometry and energy of the transition state are crucial for understanding the reaction rate. Quantum chemical calculations can provide detailed information about these transient species. frontiersin.org

By providing a detailed energetic and structural picture of the reaction process, these calculations can guide the development of new synthetic methods and help to explain observed reaction outcomes. nih.gov

In Silico Prediction of Pharmacokinetic-Relevant Parameters (e.g., plasma stability, microsomal stability)

In the early phases of drug discovery, the evaluation of pharmacokinetic properties is crucial for identifying promising drug candidates and minimizing late-stage failures. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties before a compound is synthesized, allowing for the early deselection of molecules with unfavorable profiles. nih.govnih.gov These predictive models are integral to modern drug design, assessing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. frontiersin.org For novel agents like this compound, in silico tools offer a foundational understanding of its likely behavior in vivo, with a particular focus on its stability in plasma and its metabolic fate in the liver.

Detailed research findings from computational studies on 4-aminoquinolines and related structures help to build a predictive profile for this compound. These investigations typically employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known drugs to forecast key parameters. sci-hub.sed-nb.info

Plasma Stability Predictions

Plasma stability is a critical parameter that influences a drug's half-life and duration of action. It is largely determined by the compound's susceptibility to degradation by plasma enzymes (e.g., esterases) and its extent of binding to plasma proteins like albumin. A high degree of plasma protein binding (PPB) can limit the free fraction of the drug available to exert its therapeutic effect or be cleared. nih.gov In silico tools predict PPB and the fraction unbound in plasma (fu), offering insights into the compound's distribution and potential for displacement-based drug-drug interactions. sci-hub.senih.gov For the 4-aminoquinoline (B48711) class, computational models are used to ensure that new analogues possess desirable plasma exposure values. nih.gov

Below is a table of representative pharmacokinetic parameters as they would be predicted by common ADMET screening software.

Table 1: Predicted Plasma Pharmacokinetic Parameters for this compound

Parameter Predicted Value/Classification Significance
Plasma Protein Binding (PPB) High (>90%) Indicates significant binding to plasma proteins, potentially leading to a lower volume of distribution and longer half-life.
Fraction Unbound (fu) Low (<0.1) Represents the small fraction of the compound that is free in plasma to interact with targets or be metabolized.
Blood-Brain Barrier (BBB) Permeability Low Suggests the compound is unlikely to cross into the central nervous system, which can be desirable to avoid CNS side effects. gjpb.de

Microsomal Stability Predictions

Microsomal stability is a primary indicator of a compound's metabolic stability and its rate of metabolic clearance, primarily by the liver. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast majority of drugs. nih.gov In silico models predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). frontiersin.org

Predicting these interactions is vital; inhibition of a key CYP enzyme can lead to significant drug-drug interactions, while rapid metabolism (low stability) can result in poor bioavailability and a short duration of effect. d-nb.info For the 4-aminoquinoline class, computational studies are employed to design molecules with a low risk for drug-drug interactions. nih.gov In silico tools can predict potential sites of metabolism on the molecule, guiding further investigation into its metabolic pathways. While computational predictions are a crucial first step, they are often used to guide and prioritize subsequent in vitro experimental assays, such as those using human liver microsomes, which remain the gold standard for metabolic stability assessment. nih.gov

The table below outlines the typical output from in silico software for predicting the interaction of a compound like this compound with key metabolic enzymes.

Table 2: Predicted Microsomal Stability and Metabolism Profile for this compound

Parameter Predicted Result Implication for Metabolic Stability
CYP2D6 Inhibitor Non-inhibitor Low risk of drug-drug interactions with drugs metabolized by CYP2D6.
CYP3A4 Inhibitor Non-inhibitor Low risk of drug-drug interactions with the many drugs metabolized by CYP3A4.
CYP2D6 Substrate Yes The compound is likely metabolized by the CYP2D6 enzyme system.
CYP3A4 Substrate Yes The compound is likely metabolized by the CYP3A4 enzyme system.

Emerging Research Directions and Future Perspectives for 4 Amino 7 Iodoquinoline

Rational Design and Synthesis of Novel 4-Amino-7-iodoquinoline Derivatives with Enhanced Selectivity and Potency

The rational design of novel this compound derivatives is a key area of research aimed at improving their therapeutic properties. By strategically modifying the core structure, scientists can enhance the selectivity and potency of these compounds for specific biological targets. This approach involves considering the structure-activity relationships (SAR), which dictate how a molecule's chemical structure influences its biological activity. nih.gov

A recent study focused on the design and synthesis of new 4-aminoquinoline (B48711) derivatives with potential anti-proliferative properties. farmaceut.org The researchers synthesized nineteen new compounds by substituting the 4-position of the quinoline (B57606) ring with various aryl, heteroaryl, quinolinyl, thiazolyl, and dapsone (B1669823) moieties. farmaceut.org These modifications were intended to create hybrid molecules that combine the anticancer activity of the 4-aminoquinoline scaffold with other biologically active groups. farmaceut.orgnih.gov The results were promising, with seventeen of the newly synthesized compounds showing greater in vitro activity against the MCF-7 breast cancer cell line than the reference drug doxorubicin. farmaceut.org

Another approach involves the synthesis of 6-iodo-substituted carboxy-quinolines using a one-pot, three-component method. nih.govresearchgate.net This method offers several advantages, including fast reaction times, cost-effective catalysts, high product yields, and efficient purification. nih.govresearchgate.net The study investigated the impact of different aldehyde structures on the synthesis pathway, leading to a library of iodo-quinoline derivatives with potential antimicrobial activity. nih.govresearchgate.net

Furthermore, researchers have explored the synthesis of amodiaquine (B18356) analogs, which are based on the 4-aminoquinoline structure, to develop new anti-SARS-CoV-2 drugs. jst.go.jp By introducing different functional groups, such as dialkylamino-pendant aminophenol moieties, they were able to create compounds with high antiviral activity and low toxicity. jst.go.jp

The following table summarizes some of the key findings from these studies:

CompoundModificationBiological ActivityReference
7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine N-substituted at the 4-position with a trimethoxyphenyl groupHigher anti-proliferative activity than doxorubicin farmaceut.org
N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine N-substituted at the 4-position with a quinolin-3-yl groupHigher anti-proliferative activity than doxorubicin farmaceut.org
2-methyl-N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine N-substituted at the 4-position with a 2-methylquinolin-3-yl groupHigher anti-proliferative activity than doxorubicin farmaceut.org
N-(4-(4-aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine N-substituted at the 4-position with a dapsone moietyHigher anti-proliferative activity than doxorubicin farmaceut.org
Amodiaquine analogs with dialkylamino-pendant aminophenol moieties Functionalized with dialkylamino-pendant aminophenol moietiesHigh anti-SARS-CoV-2 activity with low toxicity jst.go.jp

These examples demonstrate the potential of rational design and synthesis to create novel this compound derivatives with enhanced therapeutic properties. By carefully selecting the modifications to the core structure, researchers can fine-tune the selectivity and potency of these compounds for a wide range of biological targets.

Exploration of Synergistic Effects in Combination Therapies Involving this compound

The exploration of synergistic effects in combination therapies involving this compound is a promising area of research. Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.govnih.gov This can lead to more effective treatments with lower doses of each drug, potentially reducing side effects and the development of drug resistance. nih.gov

One study investigated the synergistic effects of combining 4-aminoquinoline derivatives with existing anticancer drugs. nih.gov The researchers found that the cancer cell-killing effect of a novel 4-aminoquinoline derivative, compound 13, was highly potentiated when combined with either bortezomib (B1684674) or monastrol. nih.gov This suggests that 4-aminoquinoline derivatives could be used to enhance the efficacy of current cancer therapies. nih.gov

Another study explored the repurposing of the old drug iodoquinol (B464108) into a series of novel anticancer 7-iodo-quinoline-5,8-diones. researchgate.net The researchers found that exposure of radiosensitive prostatic cancer cells to low, non-cytotoxic concentrations of one of these compounds enhanced the cytotoxic response to radiation, indicating a possible synergistic effect. researchgate.net This highlights the potential of this compound derivatives to be used as radiosensitizers in cancer treatment. researchgate.net

Furthermore, research on other quinoline derivatives has shown the potential for synergistic effects in various therapeutic areas. For example, a study on the combination of carbon nanotubes and the anti-tumor drug etoposide (B1684455) demonstrated a significant enhancement of their chemotherapeutic effects. nih.gov While not directly involving this compound, this research provides a proof-of-concept for the use of nanomaterials in combination with quinoline-based drugs to improve cancer therapy. nih.gov

The following table summarizes the key findings from these studies:

CombinationTherapeutic AreaObserved EffectReference
4-aminoquinoline derivative (compound 13) + bortezomib or monastrol CancerPotentiated cancer cell-killing effect nih.gov
7-iodo-quinoline-5,8-dione derivative + radiation CancerEnhanced cytotoxic response to radiation researchgate.net
Carbon nanotubes + etoposide CancerEnhanced chemotherapeutic effects nih.gov

These findings suggest that combination therapies involving this compound and its derivatives have the potential to improve treatment outcomes in a variety of diseases. Further research is needed to explore the full range of synergistic effects and to identify the most effective drug combinations.

Application of Chemical Biology Tools and Techniques to Further Elucidate Complex Biological Mechanisms

Chemical biology offers a powerful toolkit for dissecting the complex biological mechanisms of action of compounds like this compound. whiterose.ac.ukrockefeller.edumdpi.com These tools allow researchers to identify the specific cellular targets of a drug, understand how it interacts with those targets, and map the downstream signaling pathways that are affected. whiterose.ac.ukrockefeller.edumdpi.com

One of the key challenges in drug discovery is translating a compound-induced phenotype into a well-defined cellular target and mode of action. mdpi.com Chemical biology provides a range of strategies to address this challenge, including:

Target Identification: A variety of techniques can be used to identify the specific proteins that a drug binds to in the cell. These include affinity-based methods, such as photo-affinity labeling, and activity-based protein profiling (ABPP). mdpi.comsigmaaldrich.com For example, a study on the development of novel 4-aminoquinoline derivatives used a hybrid pharmacophore approach to design and synthesize compounds with enhanced anticancer activity. nih.gov By understanding the structure-activity relationships, the researchers were able to infer the likely targets of their compounds and design more effective drugs. nih.gov

Mechanism of Action Studies: Once a target has been identified, chemical biology tools can be used to elucidate the drug's mechanism of action. This can involve studying the drug's effects on enzyme activity, protein-protein interactions, and downstream signaling pathways. whiterose.ac.uk For instance, a study on the repurposing of iodoquinol into novel anticancer agents used a variety of techniques to investigate the mechanism of action of their compounds. researchgate.net They found that the compounds were capable of reducing NAD levels, increasing reactive oxygen species, and inducing cell cycle arrest and apoptosis. researchgate.net

Chemical Probes and Tool Compounds: Chemical biologists can design and synthesize chemical probes and tool compounds to perturb and elucidate biological processes. mdpi.com These tools can be used to study the function of specific proteins, map signaling pathways, and identify new drug targets. whiterose.ac.uksigmaaldrich.com For example, a study on the development of novel 4-aminoquinoline derivatives for the treatment of Parkinson's disease used a variety of chemical biology techniques to identify compounds that could activate the NR4A2 nuclear receptor. nih.gov This receptor is a promising drug target for the treatment of Parkinson's disease, and the study identified several 4-amino-7-chloroquinoline derivatives that could activate it. nih.govnih.gov

The following table summarizes some of the key chemical biology tools and techniques that can be applied to the study of this compound:

Tool/TechniqueApplicationReference
Affinity-based methods (e.g., photo-affinity labeling) Target identification mdpi.comsigmaaldrich.com
Activity-based protein profiling (ABPP) Target identification and mechanism of action studies mdpi.com
Hybrid pharmacophore approach Drug design and target inference nih.gov
Cell cycle analysis Mechanism of action studies researchgate.net
Apoptosis assays Mechanism of action studies researchgate.net
Chemical probes and tool compounds Target validation and pathway elucidation whiterose.ac.ukmdpi.comsigmaaldrich.com

By applying these and other chemical biology tools, researchers can gain a deeper understanding of the biological mechanisms of this compound and its derivatives. This knowledge is essential for the development of new and more effective therapies.

Integration of Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound and its derivatives is an important step towards developing more sustainable and environmentally friendly pharmaceutical manufacturing processes. acs.orgnih.govsigmaaldrich.cominstituteofsustainabilitystudies.compeptide.com Green chemistry aims to reduce or eliminate the use and generation of hazardous substances by focusing on principles such as waste prevention, atom economy, and the use of safer solvents and catalysts. acs.orgnih.govsigmaaldrich.cominstituteofsustainabilitystudies.compeptide.com

Several studies have demonstrated the application of green chemistry principles to the synthesis of quinoline derivatives. For example, a one-pot, three-component method for the synthesis of 6-iodo-substituted carboxy-quinolines has been developed. nih.govresearchgate.net This method offers several advantages over traditional synthetic routes, including:

Rapid response times: The reaction is completed in a shorter amount of time, which reduces energy consumption. nih.govresearchgate.net

Cost-effective catalysts: The use of a trifluoroacetic acid catalyst is more economical than many other catalysts. nih.govresearchgate.net

High product yields: The reaction produces a high yield of the desired product, which minimizes waste. nih.govresearchgate.net

Efficient purification procedures: The purification process is simpler and requires less solvent, which reduces the environmental impact. nih.govresearchgate.net

Another study reported the use of a copper-catalyzed amination of iodoquinolines using formamide (B127407) as both a solvent and an ammonia (B1221849) source. rsc.org This method avoids the use of hazardous ammonia gas and reduces the number of reaction steps, which is consistent with the principles of atom economy and reducing derivatives. acs.orgrsc.org

Furthermore, researchers have explored the use of ultrasound irradiation to improve the synthesis of 7-chloroquinoline (B30040) derivatives. This technique can lead to shorter reaction times, higher yields, and milder reaction conditions, all of which are beneficial from a green chemistry perspective.

The following table summarizes some of the key green chemistry principles and their application to the synthesis of this compound and its derivatives:

Green Chemistry PrincipleApplicationReference
Waste Prevention One-pot synthesis, high-yield reactions nih.govresearchgate.netnih.gov
Atom Economy One-pot synthesis, reducing derivatives nih.govresearchgate.netacs.orgnih.gov
Less Hazardous Chemical Synthesis Use of safer catalysts and solvents nih.govresearchgate.netrsc.org
Design for Energy Efficiency Shorter reaction times, milder reaction conditions nih.govresearchgate.net
Use of Catalysis Use of trifluoroacetic acid and copper catalysts nih.govresearchgate.netrsc.org
Reduce Derivatives One-pot synthesis, avoiding protecting groups nih.govresearchgate.netacs.orgnih.gov

By integrating these and other green chemistry principles into the synthesis of this compound, researchers can develop more sustainable and environmentally friendly processes for the production of this important class of compounds.

Translational Research Potential and Prospects for Clinical Advancement

Translational research plays a crucial role in bridging the gap between basic scientific discoveries and their application in a clinical setting. leicabiosystems.com For this compound and its derivatives, the translational research potential is significant, with promising prospects for clinical advancement in various therapeutic areas.

The journey from a promising compound in the lab to an approved drug is a long and complex process, typically divided into several phases: leicabiosystems.com

T0: Basic Research: This phase involves the initial discovery and characterization of a compound, including its synthesis, structure, and basic biological properties. For this compound, this would include studies on its chemical synthesis and initial screening for biological activity. vulcanchem.comscispace.com

T1: Preclinical Research: In this phase, the compound is tested in laboratory and animal models to assess its safety and efficacy. This includes studies on its mechanism of action, pharmacokinetics, and toxicology. nih.govnih.govnih.gov

T2: Clinical Trials (Phase I, II, and III): If a compound shows promise in preclinical studies, it can move into clinical trials in humans. These trials are designed to evaluate the drug's safety, dosage, and effectiveness in treating a specific disease or condition. mdpi.com

T3: Clinical Implementation: Once a drug has been approved by regulatory agencies, it can be prescribed to patients. This phase involves monitoring the drug's long-term safety and effectiveness in the real world.

T4: Public Health: The final phase of translational research focuses on the impact of the drug on public health, including its cost-effectiveness and its role in improving health outcomes for the population as a whole.

Several studies have highlighted the translational potential of this compound and its derivatives. For example, research on the use of 4-amino-7-chloroquinoline derivatives for the treatment of Parkinson's disease has identified several promising compounds that are now in preclinical development. nih.govnih.gov Similarly, studies on the anticancer activity of 4-aminoquinoline derivatives have shown that these compounds have the potential to be developed as new cancer therapies. farmaceut.orgnih.govnih.gov

The following table summarizes the translational research potential of this compound in different therapeutic areas:

Therapeutic AreaStage of DevelopmentKey FindingsReference
Parkinson's Disease PreclinicalIdentification of 4-amino-7-chloroquinoline derivatives as activators of the NR4A2 nuclear receptor nih.govnih.gov
Cancer PreclinicalDiscovery of 4-aminoquinoline derivatives with potent anti-proliferative activity farmaceut.orgnih.govnih.gov
Infectious Diseases PreclinicalDevelopment of amodiaquine analogs with high anti-SARS-CoV-2 activity jst.go.jp
Antimicrobial PreclinicalSynthesis of iodo-quinoline derivatives with potential antimicrobial activity nih.govresearchgate.net

While the prospects for the clinical advancement of this compound and its derivatives are promising, there are still many challenges to overcome. Further research is needed to optimize the safety and efficacy of these compounds, and to identify the most appropriate patient populations for treatment. However, the ongoing efforts in translational research are paving the way for the development of new and innovative therapies based on the this compound scaffold.

Q & A

Q. How should conflicting spectral data (e.g., NMR shifts) for this compound be addressed?

  • Answer : Replicate experiments under identical conditions (solvent, temperature). Compare with computational predictions (ChemDraw NMR simulation). Consult crystallographic data (CCDC) for solid-state conformation insights. Publish raw data in repositories (e.g., Zenodo) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-7-iodoquinoline
Reactant of Route 2
Reactant of Route 2
4-Amino-7-iodoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.